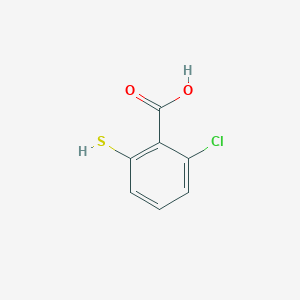

2-Chloro-6-mercaptobenzoic acid

Descripción general

Descripción

2-Chloro-6-mercaptobenzoic acid is an organochlorine compound that contains a thiol group, which gives it a strong odor and makes it highly reactive . It is commonly used in organic synthesis and chemical research as a building block for creating other organic compounds .

Synthesis Analysis

The synthesis of 2-Chloro-6-mercaptobenzoic acid involves using 2,6-dichlorobenzonitrile as the raw material. The product is obtained after two steps of reactions: sulfo-reaction and hydrolysis reaction . This method has the advantages of simple synthesis technology, low production cost, high general yield, low pollution, and suitability for industrial mass production .Molecular Structure Analysis

The molecular formula of 2-Chloro-6-mercaptobenzoic acid is C7H5ClO2S . Its average mass is 188.631 Da and its monoisotopic mass is 187.969879 Da .Chemical Reactions Analysis

2-Chloro-6-mercaptobenzoic acid is a useful research chemical used in the preparation and synthesis of acetophenone oxime esters of pyrithiobac as potential herbicides . It can also undergo reactions with other chemicals to form new compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-mercaptobenzoic acid is 188.63 . It has a density of 1.490 and a predicted boiling point of 323.2±27.0 °C .Aplicaciones Científicas De Investigación

1. Analytical Method Development

2-Chloro-6-mercaptobenzoic acid is an important intermediate for pyrithiobac sodium, a herbicide. Its assay analysis using High-Performance Liquid Chromatography (HPLC) with methanol, water, and phosphoric acid as mobile phase demonstrates accuracy and precision, making it a reliable method for industrial quality control (Yan-pin, 2013).

2. Surface Chemistry and Spectroscopy

The acid-base chemistry of 2-mercaptobenzoic acid immobilized on a silver surface has been explored using surface-enhanced Raman spectroscopy. This study highlights how the applied potential influences the proton dissociation equilibrium, enhancing understanding of interfacial pH and electron density changes upon binding (Ma & Harris, 2011).

3. Coordination Chemistry

2-Mercaptobenzoic acid, as a hybrid hard-soft donor ligand, coordinates with various metal centers, exhibiting diverse coordination modes. This feature is valuable in materials chemistry and understanding complex metal-ligand interactions (Wehr-Candler & Henderson, 2016).

4. Synthesis Applications

It's involved in the synthesis of various compounds, such as 1,5- and 1,7-dichloro-9H-thioxanthen-9-ones, indicating its versatility as a precursor in organic synthesis (Okabayashi, Murakami & Sekiya, 1989).

5. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

2-Mercaptobenzothiazole, an analog of 2-mercaptobenzoic acid, serves as a matrix for MALDI-MS, useful in protein analysis and offering higher tolerance to sample contaminants (Xu, Huang, Watson & Gagecor, 1997).

6. Metal Analysis

4-Mercaptobenzoic acid, a derivative, is used as a MALDI matrix for sensitive metal analysis, highlighting its utility in environmental monitoring and material science (Sun, Zhang, Huang, Wang, Chen, Cai & Lin, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-6-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKPOJRMYFQSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560274 | |

| Record name | 2-Chloro-6-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20324-51-0 | |

| Record name | 2-Chloro-6-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

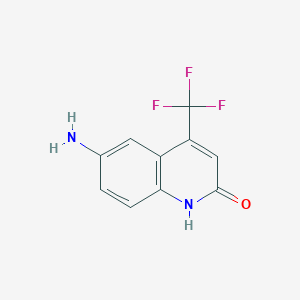

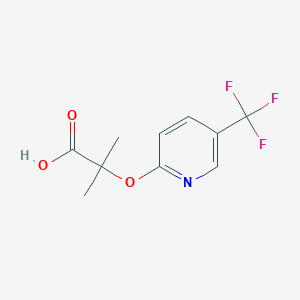

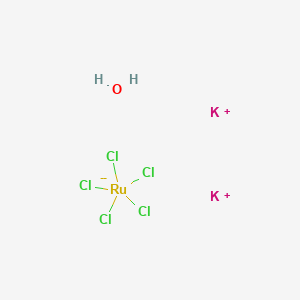

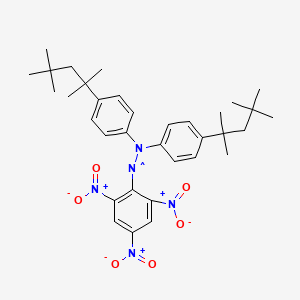

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

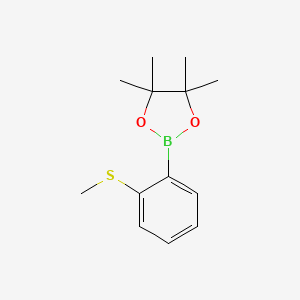

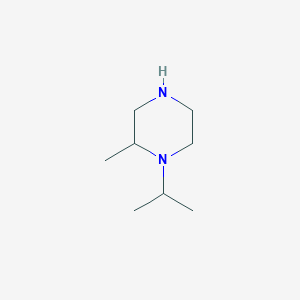

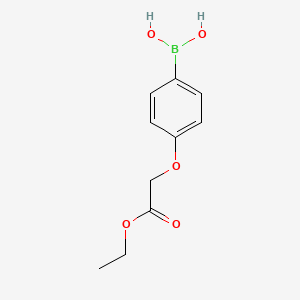

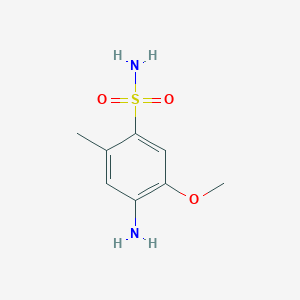

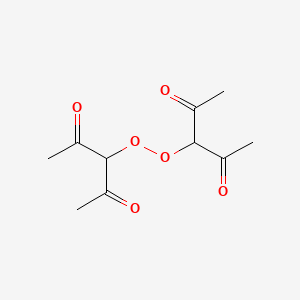

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.